

JT001: A Deuterated Remdesivir Analog for Oral Antiviral Therapy

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Compound of Interest		
Compound Name:	JT001	
Cat. No.:	B12371749	Get Quote

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

JT001 (also known as VV116 or Mindeudesivir) is an orally bioavailable, deuterated hydrobromide salt of a remdesivir analog.[1] Developed as a prodrug of the active metabolite GS-441524, JT001 is designed to overcome the intravenous administration limitation of remdesivir.[1][2] Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, enhances the metabolic stability of the molecule, leading to an improved pharmacokinetic profile.[3] JT001 has demonstrated potent antiviral activity against a broad spectrum of coronaviruses, including SARS-CoV-2 and its variants of concern, by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[4][5] Extensive preclinical and clinical studies have established its favorable safety, tolerability, and efficacy profile, positioning it as a significant potential oral therapeutic for COVID-19.[6][7]

Core Compound Details



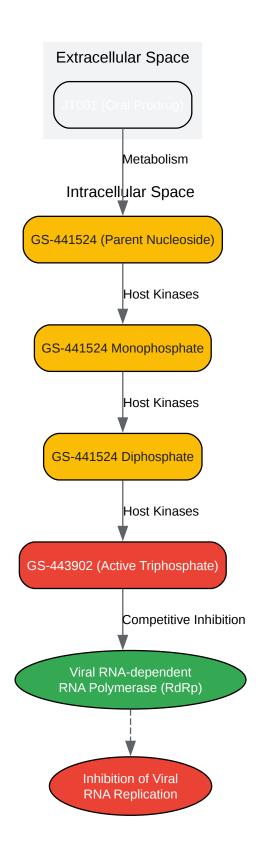
Feature	Description
Compound Name	JT001, VV116, Mindeudesivir
Chemical Class	Nucleoside analog prodrug
Mechanism of Action	Inhibition of viral RNA-dependent RNA polymerase (RdRp)
Key Structural Feature	Deuterated analog of remdesivir
Route of Administration	Oral
Primary Indication	Treatment of mild-to-moderate COVID-19

Mechanism of Action

JT001 is a prodrug that, upon oral administration, is rapidly and extensively metabolized to its active parent nucleoside, GS-441524.[2][6] The intracellular activation of GS-441524 follows a well-established pathway for nucleoside analogs, involving sequential phosphorylation by host cell kinases to form the active nucleoside triphosphate (NTP) analog, GS-443902.[8][9]

This active triphosphate form acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) substrate for the viral RNA-dependent RNA polymerase (RdRp).[4] Incorporation of the GS-443902 into the nascent viral RNA chain results in delayed chain termination, thereby halting viral replication.[10] The deuteration of **JT001** is designed to slow down metabolic degradation, increasing the systemic exposure to the active metabolite.[3]





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Fig. 1: Intracellular activation pathway of JT001.



Preclinical Antiviral Activity

JT001 has demonstrated potent and broad-spectrum antiviral activity against a range of coronaviruses in preclinical in vitro and in vivo studies.

In Vitro Antiviral Efficacy

The in vitro antiviral activity of **JT001** and its parent nucleoside, GS-441524, has been evaluated in various cell lines against multiple coronaviruses.

Virus	Cell Line	Compound	EC50 (μM)	CC50 (µM)	Selectivity Index (SI)
SARS-CoV-2	Vero E6	GS-441524 (deuterated)	~0.5	>100	>200
HCoV-NL63	Caco-2	VV116	2.097 ± 0.026	>100	>47.7
HCoV-229E	MRC-5	VV116	2.351 ± 0.072	>100	>42.5
HCoV-OC43	НСТ-8	VV116	6.268 ± 0.123	>100	>15.9
FIPV	CRFK	VV116	0.665 ± 0.022	>100	>150.4
MHV	NCTC clone 929	VV116	1.498 ± 0.017	>100	>66.7

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

In Vivo Efficacy in Animal Models

In a mouse model of SARS-CoV-2 infection, oral administration of **JT001** resulted in a significant reduction in viral load and lung pathology.[7]



Animal Model	Treatment Group	Dose	Outcome
K18-hACE2 mice	Vehicle Control	-	High viral titers in lung tissue
K18-hACE2 mice	JT001 (VV116)	Low dose	Significant reduction in lung viral titers
K18-hACE2 mice	JT001 (VV116)	High dose	Viral titers reduced below the limit of detection and reduced lung injury

Clinical Development

JT001 has undergone extensive clinical evaluation in Phase 1, 2, and 3 clinical trials, demonstrating a favorable safety and efficacy profile in humans.

Pharmacokinetics

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of **JT001**'s active metabolite, 116-N1.[6]

Table 4.1: Pharmacokinetic Parameters of 116-N1 in Healthy Adults (Single Ascending Dose)

Dose (mg)	Cmax (ng/mL)	Tmax (hr)	AUC0-t (ng·h/mL)	t1/2 (hr)
25	103	1.5	536	4.86
50	211	1.5	1140	5.59
100	439	2.0	2580	5.76
200	851	2.0	5450	6.13
400	1630	2.5	12000	6.95
800	2860	2.5	24500	6.74
1200	2980	3.0	27600	6.82



Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life.

Phase 3 Clinical Trial Efficacy

A pivotal Phase 3, randomized, double-blind, placebo-controlled trial (NCT05582629) evaluated the efficacy and safety of **JT001** in adults with mild-to-moderate COVID-19.[11] Another Phase 3 trial (NCT05242042) compared **JT001** to nirmatrelvir-ritonavir (Paxlovid).[12]

Table 4.2: Key Efficacy Endpoints from Phase 3 Clinical Trials

Trial ID	Comparison	Primary Endpoint	Result
NCT05582629	JT001 vs. Placebo	Time to sustained clinical recovery	JT001 significantly shortened the time to sustained symptom resolution compared to placebo.
NCT05242042	JT001 vs. Nirmatrelvir-Ritonavir	Time to sustained clinical recovery	JT001 was non- inferior to nirmatrelvir- ritonavir in time to clinical recovery.

Safety and Tolerability

Across all clinical trials, **JT001** has been well-tolerated with a favorable safety profile.[6] The incidence of adverse events was comparable to or lower than that observed in the placebo and active comparator arms.[7]

Experimental Protocols In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

 Cell Line: Vero E6 cells are seeded in 96-well plates and cultured overnight to form a confluent monolayer.

Foundational & Exploratory (Antiviral)





- Compound Preparation: JT001 is serially diluted in cell culture medium to achieve a range of concentrations.
- Virus Infection: The cell culture medium is removed, and cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- Treatment: Following a 1-hour viral adsorption period, the virus-containing medium is removed, and the cells are washed and incubated with the medium containing the various concentrations of **JT001**.
- Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
- Quantification of Cytopathic Effect (CPE): CPE is visually scored under a microscope.
 Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or neutral red uptake assay.
- Data Analysis: The 50% effective concentration (EC50) is calculated by non-linear regression analysis of the dose-response curves. The 50% cytotoxic concentration (CC50) is determined in parallel in uninfected cells.



Seed Vero E6 cells in 96-well plates Infect cells with SARS-CoV-2 Prepare serial dilutions of JT001 Treat infected cells with JT001 dilutions Incubate for 72 hours Assess Cytopathic Effect (CPE) Calculate EC50 and CC50

In Vitro Antiviral Assay Workflow

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Fig. 2: Workflow for in vitro antiviral activity assay.

Pharmacokinetic Analysis

- Sample Collection: Blood samples are collected from study participants at predefined time points following oral administration of JT001.
- Plasma Separation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

Foundational & Exploratory (Antiviral)





- Sample Preparation: Plasma samples are subjected to protein precipitation with a suitable organic solvent (e.g., acetonitrile) to extract the analyte of interest (116-N1).
- LC-MS/MS Analysis: The extracted samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
 - Chromatography: A C18 reverse-phase column is typically used for chromatographic separation.
 - Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection of 116-N1 and its internal standard.
- Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.



Pharmacokinetic Analysis Workflow Blood Sample Collection Plasma Separation Protein Precipitation LC-MS/MS Analysis

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Pharmacokinetic Parameter Calculation

Fig. 3: Workflow for pharmacokinetic analysis.

Conclusion

JT001 (VV116) represents a significant advancement in the development of oral antiviral therapeutics for COVID-19. Its deuterated remdesivir analog structure confers favorable pharmacokinetic properties, allowing for effective oral administration. The robust preclinical and clinical data demonstrate its potent antiviral activity, favorable safety profile, and clinical efficacy in patients with mild-to-moderate COVID-19. As an orally available inhibitor of the highly conserved viral RdRp, JT001 holds promise as a valuable tool in the ongoing management of SARS-CoV-2 infections.



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